molecular formula C11H16N6O2 B11504043 {[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile

{[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile

Cat. No.: B11504043
M. Wt: 264.28 g/mol
InChI Key: RWEVMQURYAKKCB-UHFFFAOYSA-N
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Description

{[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile typically involves multiple steps, starting with the formation of the triazine ring Common synthetic routes include the reaction of cyanuric chloride with ethylamine and morpholine under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

{[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

{[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of {[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(Amino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile
  • {[4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile

Uniqueness

{[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile is unique due to its specific ethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H16N6O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-[[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]acetonitrile

InChI

InChI=1S/C11H16N6O2/c1-2-13-9-14-10(17-4-7-18-8-5-17)16-11(15-9)19-6-3-12/h2,4-8H2,1H3,(H,13,14,15,16)

InChI Key

RWEVMQURYAKKCB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OCC#N)N2CCOCC2

Origin of Product

United States

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